
p-Xylylenebis(tetrahydrothiophenium chloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Xylylenebis(tetrahydrothiophenium chloride) is a chemical compound with the molecular formula C16H24S2*2Cl and a molecular weight of 351.405 . This compound is known for its unique structure, which includes a thiolane ring and a phenyl group, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-Xylylenebis(tetrahydrothiophenium chloride) involves several steps. One common method includes the reaction of 4-(thiolanylmethyl)phenylmethanol with thionyl chloride to form the corresponding chloride derivative. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
p-Xylylenebis(tetrahydrothiophenium chloride) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiolane form.
Substitution: The chloride groups can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Various substituted thiolane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
p-Xylylenebis(tetrahydrothiophenium chloride) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of p-Xylylenebis(tetrahydrothiophenium chloride) involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to changes in their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {[4-(Thiolanylmethyl)phenyl]methyl}thiolane, bromide, bromide
- {[4-(Thiolanylmethyl)phenyl]methyl}thiolane, iodide, iodide
Uniqueness
p-Xylylenebis(tetrahydrothiophenium chloride) is unique due to its specific chloride substituents, which can influence its reactivity and interactions compared to its bromide and iodide analogs. The chloride groups can make the compound more suitable for certain applications where a less reactive halide is preferred.
Propriétés
Numéro CAS |
52547-07-6 |
|---|---|
Formule moléculaire |
C16H24Cl2S2 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
1-[[4-(thiolan-1-ium-1-ylmethyl)phenyl]methyl]thiolan-1-ium;dichloride |
InChI |
InChI=1S/C16H24S2.2ClH/c1-2-10-17(9-1)13-15-5-7-16(8-6-15)14-18-11-3-4-12-18;;/h5-8H,1-4,9-14H2;2*1H/q+2;;/p-2 |
Clé InChI |
FAISJBNZYMVNGR-UHFFFAOYSA-L |
SMILES |
C1CC[S+](C1)CC2=CC=C(C=C2)C[S+]3CCCC3.[Cl-].[Cl-] |
SMILES canonique |
C1CC[S+](C1)CC2=CC=C(C=C2)C[S+]3CCCC3.[Cl-].[Cl-] |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


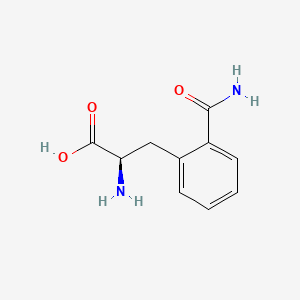
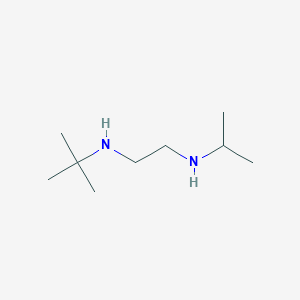
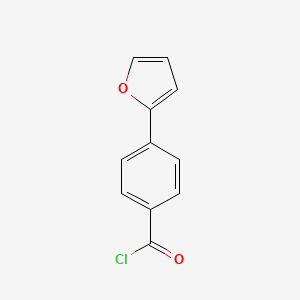
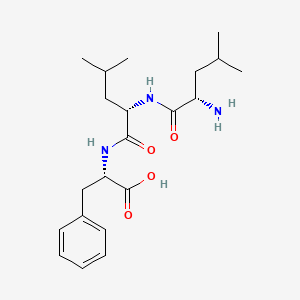

![Methyl {[(4-aminophenyl)sulfonyl]amino}acetate](/img/structure/B1624230.png)

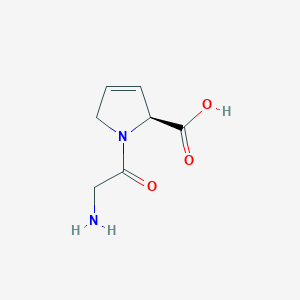
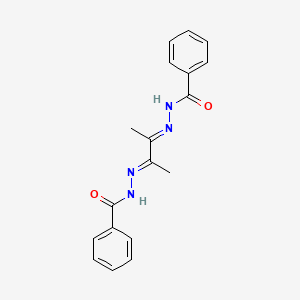
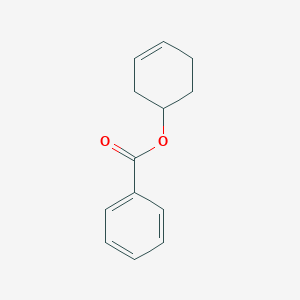

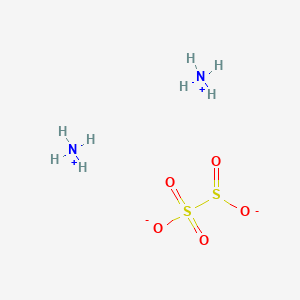
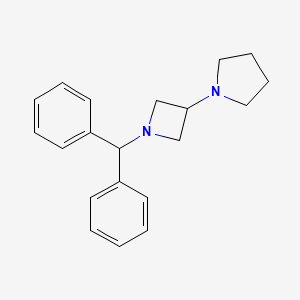
![1'-Benzylspiro[isochroman-1,4'-piperidine]](/img/structure/B1624243.png)
